(1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve multiple steps, each with its own reactants, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what other compounds can it react with, and what are the products) or a product (what reactants are needed to produce it) .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (UV-Vis, IR, NMR, etc.) are also often included .作用機序
The mechanism of action of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone involves the inhibition of a specific protein kinase, which is involved in various cellular processes. This inhibition leads to the disruption of these processes, which can result in the death of cancer cells or the suppression of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce cell death in cancer cells, suppress inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone for lab experiments is its potency as a protein kinase inhibitor. This makes it an attractive candidate for drug development. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring during experiments.
将来の方向性
There are several future directions for the study of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone. One direction is the development of more potent and selective protein kinase inhibitors based on this compound. Another direction is the exploration of its potential as a treatment for various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone involves several steps. The first step is the reaction of 4-(quinoxalin-2-yloxy)piperidine with methyl isocyanate to produce the intermediate compound, (4-(quinoxalin-2-yloxy)piperidin-1-yl)(methyl)carbamate. The second step involves the reaction of this intermediate with sodium azide and copper (I) iodide to produce the final product, this compound.
科学的研究の応用
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone has been extensively studied in scientific research. It has been shown to inhibit a specific protein kinase, which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. This inhibition makes it a promising candidate for the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases.
Safety and Hazards
特性
IUPAC Name |
(1-methyltriazol-4-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-22-11-15(20-21-22)17(24)23-8-6-12(7-9-23)25-16-10-18-13-4-2-3-5-14(13)19-16/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKOIUXUTHJRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。